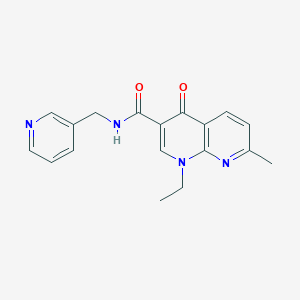
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide, also known as BDCRB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of chemicals known as benzamides, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Applications De Recherche Scientifique
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has been shown to inhibit the replication of several viruses, including herpes simplex virus, human cytomegalovirus, and influenza virus.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair, and histone deacetylases, which regulate gene expression. N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit the replication of several viruses. N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has also been found to modulate the expression of various genes involved in cellular processes, such as cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential applications in scientific research, which makes it a valuable tool for investigating various biological processes. However, there are also some limitations to using N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide in lab experiments. It has been found to exhibit some toxicity in certain cell types, which may limit its use in certain applications. Additionally, the mechanism of action of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research related to N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide. One area of research is to further investigate the mechanism of action of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide, which may provide insights into its potential applications in scientific research. Another area of research is to explore the potential use of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, there is a need for further studies to evaluate the safety and toxicity of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide in different cell types and animal models.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide involves the reaction of 3-chlorobenzoic acid with 4-bromo-3-chloroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable solvent, such as dichloromethane. The resulting product is then purified by recrystallization or column chromatography to obtain pure N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide.
Propriétés
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-11-5-4-10(7-12(11)16)17-13(18)8-2-1-3-9(15)6-8/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVABNOFRABXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)

![2-[(2-chlorobenzyl)thio]pyrimidine](/img/structure/B5775187.png)


![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)
![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)


![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)
![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
